N-Methylation Abolishes PROTAC Degradation Activity: Direct Comparison with Pomalidomide-Based STING Degrader SP23
In a head-to-head comparison of STING-targeting PROTACs, SP23 (incorporating the CRBN ligand pomalidomide) exhibited a degradation potency (DC50) of 3.2 μM in cellular assays [1]. In contrast, the N-methylated analog N-Me-SP23, which contains the N-Me-Thalidomide 4-fluoride moiety in place of pomalidomide, was explicitly designed and validated as a negative control with no detectable STING degradation activity [2]. This demonstrates that N-methylation of the glutarimide ring, as present in N-Me-Thalidomide 4-fluoride, completely abrogates CRBN-mediated target protein degradation, a critical functional differentiation for experimental design and data interpretation .
| Evidence Dimension | STING protein degradation potency (DC50) |
|---|---|
| Target Compound Data | N-Me-SP23 (contains N-Me-Thalidomide 4-fluoride): No degradation activity (negative control) |
| Comparator Or Baseline | SP23 (contains pomalidomide): DC50 = 3.2 μM |
| Quantified Difference | Complete loss of degradation function upon N-methylation |
| Conditions | Cellular STING degradation assay; cisplatin-induced acute kidney injury mouse model |
Why This Matters
This quantitative functional difference defines N-Me-Thalidomide 4-fluoride as an essential negative control reagent in PROTAC and molecular glue degrader studies, enabling researchers to attribute observed degradation specifically to CRBN-dependent mechanisms.
- [1] Liu J, et al. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy. J Med Chem. 2022;65(9):6593-6611. doi:10.1021/acs.jmedchem.1c01948. View Source
- [2] Tocris Bioscience. STING Degrader SP23 and N-Me-SP23 Technical Datasheets. Catalog Nos. 8053 and 8054. Accessed 2025. View Source
